molecular formula C22H28O5 B14074432 9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione

9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione

Cat. No.: B14074432
M. Wt: 372.5 g/mol
InChI Key: GBDXNHBVYAMODG-YMEOEKFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone 9,11-Epoxide is a derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in commercial preparations of dexamethasone and is formed through autooxidative degradation under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexamethasone 9,11-Epoxide can be synthesized through microbial fermentation and transformation. One method involves using 16a-methyl-17[alpha],21-dihydroxypregna-4-ene-9,11-epoxy-3,20-dione-21 acetate as a substrate. This substrate undergoes mixed fermentation with Arthrobacter simplex and Bacillus megatherium, combining dehydrogenation and hydrolysis steps to produce the epoxide hydrolysate .

Industrial Production Methods

Industrial production of corticosteroids, including dexamethasone derivatives, often involves microbial transformation processes. These processes utilize microorganisms to convert precursor compounds into the desired corticosteroids through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the epoxide group, leading to the formation of different derivatives.

    Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Dexamethasone 9,11-Epoxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dexamethasone 9,11-Epoxide involves binding to the glucocorticoid receptor. The drug-receptor complex translocates to the nucleus, where it acts as a transcription factor for target gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamethasone 9,11-Epoxide is unique due to its formation as an impurity and its specific structural features, such as the epoxide group. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,2S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19-,20-,21-,22+/m0/s1

InChI Key

GBDXNHBVYAMODG-YMEOEKFKSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.